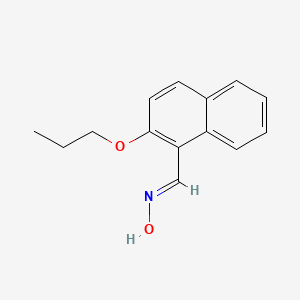

2-丙氧基-1-萘甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Propoxy-1-naphthaldehyde oxime is a compound related to the naphthalene family, which has been studied for its potential in various chemical transformations and as a building block in organic synthesis. The interest in this compound and its derivatives stems from their versatile chemical properties and potential applications in materials science, catalysis, and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of naphthaldehyde oximes, including 2-propoxy-1-naphthaldehyde oxime, often involves the reaction of naphthaldehyde with hydroxylamine in the presence of solvents or catalysts. A novel approach mentioned involves oxidative cyclisation leading to the formation of isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine derivatives from 2-hydroxy-1-naphthaldehyde oxime, suggesting potential pathways for the synthesis of related oxime derivatives (Supsana, Tsoungas, & Varvounis, 2000).

Molecular Structure Analysis

The molecular structure of 2-propoxy-1-naphthaldehyde oxime and its derivatives can be elucidated through techniques like X-ray crystallography, NMR, and mass spectroscopy. Studies on similar compounds have shown the formation of one-dimensional polymeric chains through hydrogen bonding, indicative of the potential structural complexity and intermolecular interactions in these compounds (Lasri, Chulvi, & Eltayeb, 2018).

Chemical Reactions and Properties

Naphthaldehyde oximes undergo various chemical reactions, including oxidative cyclisation and alkoxylation, leading to a range of cyclic and acyclic products. These reactions are influenced by the presence of substituents on the naphthalene ring and the reaction conditions. The versatility of these reactions highlights the chemical reactivity and potential utility of 2-propoxy-1-naphthaldehyde oxime in synthetic chemistry (Dolka, Van Hecke, Van Meervelt, Tsoungas, Van der Eycken, & Varvounis, 2009).

科学研究应用

萘的羟基化:Kluge 等人(2009 年)的一项研究发现,Agrocybe aegerita 过氧化物酶/过氧物酶 (AaP) 可以选择性地羟基化萘,从而形成萘 1,2-氧化物等中间产物。这项研究为萘衍生物的生物催化改性开辟了新途径,这可能与 2-丙氧基-1-萘甲醛肟有关 (Kluge, Ullrich, Dolge, Scheibner, & Hofrichter, 2009).

萘并吡喃异噁唑的合成:Liaskopoulos 等人(2008 年)描述了一种使用 2-(烯基氧基)萘-1-甲醛肟的新型萘并吡喃异噁唑合成方法。该方法突出了萘肟衍生物的化学多样性及其在合成复杂有机化合物中的潜力 (Liaskopoulos, Skoulika, Tsoungas, & Varvounis, 2008).

过氧化氢的检测:Tang 和 Wang(2003 年)开发了一种使用 2-羟基-1-萘甲醛硫代氨基甲腙 (HNT) 检测过氧化氢的荧光光谱法。虽然没有直接使用 2-丙氧基-1-萘甲醛肟,但该研究表明萘甲醛衍生物在分析化学中检测特定分子的潜力 (Tang & Wang, 2003).

萘甲醛肟的氧化环化:Supsana 等人(2000 年)探索了 2-羟基-1-萘甲醛肟的氧化环化,导致形成萘并[1,2-d]异恶唑 2-氧化物和萘并[1,8-de][1,2]恶嗪。该研究展示了萘甲醛肟在有机合成和复杂分子结构形成中的潜力 (Supsana, Tsoungas, & Varvounis, 2000).

氰化物检测的化学传感器:Wang 等人(2015 年)的一项研究证明了 2-羟基-1-萘甲醛肟作为氰化物阴离子检测的选择性化学传感器。该研究突出了萘甲醛肟在环境监测和公共卫生中的应用 (Wang, Chir, Jhong, & Wu, 2015).

安全和危害

未来方向

Future research could focus on the modification of primary amine functionalized drugs via condensation reaction with 2-hydroxy-1-naphthaldehyde to produce new organic zwitterionic compounds . Another potential direction could be the use of naphthalene-based oxime esters as Type I photoinitiators for free radical photopolymerization .

属性

IUPAC Name |

(NE)-N-[(2-propoxynaphthalen-1-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-9-17-14-8-7-11-5-3-4-6-12(11)13(14)10-15-16/h3-8,10,16H,2,9H2,1H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFNZJGBLWUPAE-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(2-propoxynaphthalen-1-yl)methylidene]hydroxylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B5537416.png)

![2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide](/img/structure/B5537417.png)

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5537420.png)

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

![2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537437.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)

![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)

![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)